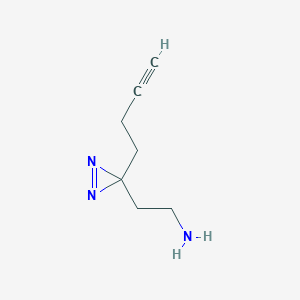

2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-but-3-ynyldiazirin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCIBERQJQEYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450752-97-2 | |

| Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: A Trifunctional Reagent for Photoaffinity-Based Proteomics

Abstract

This technical guide provides a comprehensive overview of the trifunctional chemical probe building block, 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine (CAS 1450752-97-2). This "minimalist" photo-crosslinker has become an invaluable tool in chemical biology and drug discovery for the identification and characterization of protein-ligand interactions. Its unique structure, featuring a photoreactive diazirine, a bioorthogonal alkyne handle, and a versatile primary amine for conjugation, enables a powerful three-stage workflow: covalent capture of binding partners, reporter tag installation, and subsequent proteomic analysis. This document details the reagent's chemical properties, an efficient and high-yielding synthesis protocol, its mechanism of action, and a step-by-step guide to its application in photoaffinity labeling experiments. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for target identification and validation.

Introduction: The Power of Trifunctional Probes

The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology.[1] Photoaffinity labeling (PAL) has emerged as a powerful technique to address this challenge by converting non-covalent ligand-protein interactions into stable, covalent bonds.[2] The molecule this compound is a state-of-the-art reagent designed for this purpose.[3][4] It belongs to a class of "fully-functionalized" or "minimalist" probes that integrate three essential moieties into a single, compact scaffold.[3][4]

-

Primary Amine (H₂N-): Serves as a versatile synthetic handle for conjugation to a ligand, pharmacophore, or molecule of interest, typically via amide bond formation with a carboxylic acid.[4][5]

-

Diazirine (-C(N₂)-): A small, highly stable photoreactive group. Upon irradiation with UV light (~350-365 nm), it efficiently releases nitrogen gas to generate a highly reactive carbene intermediate, which can insert into a wide range of chemical bonds in its immediate vicinity, thus covalently labeling the binding protein.[6][7]

-

Terminal Alkyne (-C≡CH): A bioorthogonal handle that does not interfere with cellular processes. It allows for the specific attachment of reporter tags (e.g., biotin for enrichment, or a fluorophore for imaging) via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1]

This trifunctional design enables a robust experimental workflow for identifying unknown protein targets, mapping binding sites, and profiling proteome-wide interactions.[2][8]

Physicochemical and Safety Data

A thorough understanding of the reagent's properties is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 1450752-97-2 | [4][9][10] |

| Molecular Formula | C₇H₁₁N₃ | [4][9] |

| Molecular Weight | 137.18 g/mol | [4][9] |

| Physical State | Liquid | [6][11] |

| Purity | Typically ≥95% | [9][11] |

| Boiling Point | 192.5 ± 36.0 °C (Predicted) | [6] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [6] |

| Storage Conditions | −20°C, protect from light, stored under inert gas (e.g., nitrogen) | [9][11] |

| InChI Key | FMCIBERQJQEYIZ-UHFFFAOYSA-N | [9] |

| SMILES | NCCC1(CCC#C)N=N1 | [9][11] |

Safety and Handling:

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[11]

-

GHS Hazard Statements: H242 (Heating may cause a fire), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area or fume hood. Avoid breathing mist, vapors, or spray. Keep away from heat, sparks, open flames, and hot surfaces. Keep in original container and protect from light.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, call a poison center or doctor immediately.

Mechanism of Photochemical Cross-Linking

The utility of this reagent hinges on the photochemical properties of the diazirine ring. The process is initiated by irradiation with long-wave UV light, which is less damaging to biological samples than shorter wavelengths.

Caption: Photoactivation pathway of the diazirine moiety for covalent cross-linking.

Upon UV irradiation (~350-365 nm), the diazirine can undergo isomerization to a linear diazo intermediate.[8] This diazo species can then be further irradiated to eliminate molecular nitrogen (N₂), generating a highly reactive, short-lived singlet carbene.[1][8] This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein, forming a stable covalent bond.[8] Recent studies suggest that the diazo intermediate may also directly react with protein side chains, particularly acidic residues like aspartic and glutamic acid.[12] The extremely short lifetime of the carbene ensures that labeling is restricted to molecules in the immediate vicinity of the probe's binding site, thereby enhancing the specificity of target identification.

Synthesis Protocol

The following is a robust, high-yielding synthetic route to this compound (11 ), adapted from George et al., 2025.[12] This procedure offers significant improvements over previously reported lengthy and low-yielding methods.[2]

Caption: High-level workflow for the synthesis of the target amine linker 11 .

Step 1: Synthesis of 3-(But-3-yn-1-yl)-3-(3-hydroxypropyl)-3H-diazirine (8) This step converts a precursor keto-alcohol (6 ) into the corresponding alcohol-diazirine. The keto-alcohol precursor can be synthesized efficiently from 4-pentynoic acid.[12]

-

Charge a round-bottom flask with the keto-alcohol precursor (6 ) and cool to 0 °C.

-

Add a 7.0 N solution of ammonia in methanol. Seal the flask and stir at 0 °C for 1 hour.

-

Add hydroxylamine-O-sulfonic acid (HOSA) portion-wise over 3 hours while maintaining the temperature at 0 °C.

-

Allow the reaction to stir overnight as it warms to room temperature.

-

Remove excess ammonia under reduced pressure. Suspend the resulting solid in methanol, filter to remove inorganics, and concentrate the filtrate.

-

Redissolve the residue in methanol and triethylamine, cool to 0 °C, and protect from light (e.g., with aluminum foil).

-

Add iodine (I₂) in portions until a reddish-brown color persists for ~30 minutes, indicating complete oxidation of the intermediate diaziridine to the diazirine 8 .

-

Quench the reaction, perform an aqueous workup, and purify by column chromatography to yield alcohol-diazirine 8 .

Step 2: Synthesis of 3-(But-3-yn-1-yl)-3-(3-iodopropyl)-3H-diazirine (9) The hydroxyl group is converted to a more reactive leaving group (iodide) for subsequent nucleophilic substitution.[12]

-

To a solution of imidazole and triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂) at 0 °C, add iodine (I₂).

-

Stir for 5 minutes, then slowly add a solution of alcohol-diazirine 8 in CH₂Cl₂.

-

Stir the reaction mixture for 4 hours, ensuring exclusion of light.

-

Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Perform an extractive workup and purify the crude product to yield iodide-diazirine 9 .

Step 3: Synthesis of 3-(3-Azidopropyl)-3-(but-3-yn-1-yl)-3H-diazirine (10) The iodide is displaced with an azide, which serves as a precursor to the primary amine.

-

Dissolve alkyl iodide 9 in dimethylformamide (DMF) and add sodium azide (NaN₃).

-

Heat the reaction to 70 °C and stir in the dark for 5 hours.

-

Upon completion, concentrate the reaction mixture. The crude azide-diazirine 10 can be used in the next step without further purification.

Step 4: Synthesis of this compound (11) The azide is reduced to the target primary amine via a Staudinger reaction.

-

Dissolve the crude diazirine azide 10 in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (PPh₃) and stir the mixture at room temperature overnight.

-

Dilute the reaction with ethyl acetate and perform an acid-base extraction to isolate the amine product.

-

Dry the final organic layer over sodium sulfate, decant, and concentrate to yield the final product, amine 11 , as a clear oil.

Experimental Application: A Workflow for Target Identification

The ultimate purpose of this reagent is to identify the cellular binding partners of a molecule of interest (Mol). The following workflow outlines the key experimental stages.

Caption: A complete workflow from probe synthesis to target protein identification.

Protocol Part 1: Probe Synthesis via Amine Conjugation

This protocol describes the conjugation of the amine linker (11 ) to a molecule of interest (Mol) that contains a carboxylic acid, using EDC/NHS chemistry.

-

Activation of Carboxylic Acid:

-

Dissolve your molecule of interest (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DMSO).

-

Add N-Hydroxysuccinimide (NHS, ~1.5 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.5 equivalents).

-

Stir the reaction at room temperature for 1-4 hours to form the NHS-ester intermediate.

-

-

Amine Coupling:

-

Add the amine-diazirine-alkyne linker (11 , ~1.2 equivalents) to the reaction mixture.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, ~3 equivalents) to scavenge acid and facilitate the reaction.

-

Stir at room temperature overnight.

-

-

Purification:

-

Purify the final photoaffinity probe using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and coupling reagents. Confirm the structure and purity by LC-MS and NMR.

-

Protocol Part 2: Photo-Crosslinking and Target Capture in Cell Lysate

-

Incubation:

-

Treat your biological sample (e.g., cell lysate) with the purified photoaffinity probe. A typical final probe concentration is between 0.1-10 µM.

-

As a crucial negative control, include a parallel sample treated with an excess of the original, unconjugated molecule of interest to competitively block specific binding sites.

-

Incubate for a designated time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4 °C or 37 °C) to allow the probe to bind to its targets.

-

-

UV Irradiation:

-

Transfer the samples to a shallow container (e.g., a 96-well plate) to maximize surface area for light exposure.

-

Irradiate the samples with a long-wave UV lamp (~365 nm) on ice for a predetermined time (e.g., 1-10 minutes).[6] The optimal irradiation time depends on the lamp's power and distance from the sample and should be empirically determined.

-

Keep a "no UV" control sample protected from light to confirm that labeling is light-dependent.

-

Protocol Part 3: Downstream Analysis via Click Chemistry and Mass Spectrometry

-

Click Chemistry Reaction:

-

To the cross-linked lysate, add the components for the CuAAC reaction. A typical protocol involves the sequential addition of:

-

An azide-functionalized biotin tag (e.g., Biotin-PEG3-Azide).

-

A copper(I) source, often prepared by adding a reducing agent like sodium ascorbate to a copper(II) sulfate solution.

-

A copper-stabilizing ligand, such as TBTA or THPTA, to improve efficiency and protect proteins.[3]

-

-

Vortex the mixture and incubate at room temperature for 1-2 hours.

-

-

Protein Precipitation and Enrichment:

-

Precipitate the total protein from the reaction mixture (e.g., using a chloroform/methanol protocol) to remove excess click chemistry reagents.

-

Resuspend the protein pellet in a buffer containing SDS.

-

Incubate the resuspended proteome with streptavidin-coated magnetic beads for 1-2 hours to enrich for biotinylated (i.e., target) proteins.

-

Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Perform on-bead tryptic digestion. This involves reducing disulfide bonds (with DTT), alkylating cysteine residues (with iodoacetamide), and finally adding trypsin to digest the captured proteins into peptides.

-

Collect the supernatant containing the peptides for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Proteins that are significantly enriched in the photoaffinity probe sample compared to the competitive and "no UV" controls are identified as high-confidence targets.

-

Conclusion

This compound is a powerful and versatile chemical tool that streamlines the complex process of target identification. Its minimalist design, combining a photoreactive group, a bioorthogonal handle, and a conjugatable amine, provides researchers with a robust platform for covalently capturing and identifying the cellular partners of small molecules. The improved synthetic accessibility and well-defined application workflow detailed in this guide are intended to empower scientists in drug discovery and chemical biology to effectively map the intricate networks of molecular interactions that govern cellular function.

References

- Belsom, A., Mudd, G., Giese, S. H., Auer, M., & Rappsilber, J. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry.

-

Dziuba, D., et al. (n.d.). Mechanism of diazirine photo-crosslinking. ResearchGate. Retrieved from [Link]

-

George, D. E., Olatunde, M. O., & Tepe, J. J. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. Published online January 22, 2025. [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]

-

MacKinnon, A. L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 55-73. [Link]

-

Lepage, M. L., & Gras, E. (2025). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry – A European Journal, 31(43). [Link]

-

Li, Z., Hao, P., Li, L., Tan, C. Y. J., Cheng, X., Chen, G. Y. J., Sze, S. K., Shen, H.-M., & Yao, S. Q. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. Angewandte Chemie International Edition, 52(33), 8551-8556. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118987358, this compound. Retrieved January 19, 2026 from [Link].

- O'Reilly, M., & Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews.

- Pan, J., et al. (2024). Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins. Analytical Chemistry.

-

Pharmaffiliates. (n.d.). 3-(3-Butynyl)-3-(2-aminoethyl)-3H-diazirine. Retrieved from [Link]

-

ResearchGate. (n.d.). (Top) A General Procedure for Protein Photo-Cross-Linking Using a Cleavable Photo-Cross-Linker. Retrieved from [Link]

-

Stegmann, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8336–8344. [Link]

-

George, D. E., Olatunde, M. O., & Tepe, J. J. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]

-

Chen, Z. A., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Nature Communications. [Link]

-

ResearchGate. (n.d.). Possible mechanism for the photolysis of alkyl diazirine. Retrieved from [Link]

-

Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H11N3 | CID 118987358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1450752-97-2|this compound|BLD Pharm [bldpharm.com]

- 9. 2-(3-(丁-3-炔-1-基)-3 H -二嗪-3-基)乙-1-胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Competitive affinity-based proteome profiling and imaging to reveal potential cellular targets of betulinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of trifunctional diazirine alkyne amine linkers

An In-Depth Technical Guide to the Synthesis of Trifunctional Diazirine-Alkyne-Amine Linkers

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Trifunctionality in Chemical Biology

In the intricate landscape of chemical biology and drug discovery, understanding and manipulating molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to identify and study the interactions between small molecules and their protein targets directly within a complex biological system.[1] This method relies on photoreactive chemical probes that, upon activation by light, form a covalent bond with their binding partners, allowing for subsequent identification and analysis.[1]

At the heart of modern PAL strategies are trifunctional linkers, sophisticated molecular tools designed for modularity and efficiency. This guide focuses on a particularly versatile class: linkers incorporating a diazirine moiety, a terminal alkyne , and a primary amine . Each component serves a distinct and crucial purpose:

-

The Diazirine: A compact, highly efficient photoreactive group. Upon irradiation with UV light (typically ~350-365 nm), it releases nitrogen gas to generate a highly reactive carbene intermediate.[2][3] This carbene can rapidly and non-selectively insert into nearby C-H, O-H, or N-H bonds, effectively "capturing" the interacting protein.[3][4] Diazirines are favored for their small size, which minimizes perturbation of the parent ligand, and their stability in the absence of light.[5][6]

-

The Alkyne: A bioorthogonal handle for "click chemistry." The terminal alkyne group allows for the highly specific and efficient covalent attachment of a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8] This modularity enables researchers to choose the most appropriate tag for their downstream analytical method.

-

The Amine: The versatile point of conjugation. The primary amine serves as a nucleophilic handle for covalent attachment to a ligand of interest, typically through the formation of a stable amide bond with a carboxylic acid on the target molecule.[1]

This guide provides a comprehensive overview of the design principles, synthetic strategies, and detailed experimental protocols for constructing these essential chemical biology tools, empowering researchers to forge new frontiers in target identification and validation.

Core Concepts and Design Principles

The efficacy of a trifunctional linker is rooted in the distinct chemistry of its components. Understanding these principles is crucial for designing a successful synthesis and application workflow.

Caption: Core components of a trifunctional linker.

The Diazirine Photoreactive Group

Diazirines are three-membered rings containing two nitrogen atoms. Their utility in PAL stems from their ability to cleanly generate carbenes upon photolysis.[2]

-

Activation: Irradiation with long-wave UV light (~340–380 nm) excites the diazirine, leading to the irreversible loss of N₂ gas and the formation of a carbene.[2] This wavelength is relatively biocompatible, minimizing damage to biological samples compared to shorter UV wavelengths.[8][9]

-

Reactivity: The generated carbene is a highly reactive species with a short half-life, ensuring that cross-linking occurs only with molecules in immediate proximity to the probe at the moment of irradiation.[3] This provides high spatial resolution for identifying direct binding partners.

-

Types: Both aliphatic and aryl diazirines are used. Aliphatic diazirines are smaller and have been noted to sometimes react via a diazo intermediate, which shows a preference for labeling acidic amino acid residues (Asp, Glu), particularly in membrane environments.[10][11] Aryl diazirines, such as the common trifluoromethylphenyl diazirine (TPD), tend to react more exclusively through the carbene intermediate.[4][10]

The Alkyne Bioorthogonal Handle

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The terminal alkyne is the quintessential handle for this purpose.

-

Click Chemistry: The alkyne undergoes a highly efficient and specific reaction with an azide-functionalized reporter molecule. This reaction, a cornerstone of "click chemistry," allows for clean and rapid tagging of the cross-linked complex for downstream analysis.[7]

-

Minimal Perturbation: The small size of the alkyne group makes it less likely to interfere with the binding of the ligand to its target protein compared to attaching a bulky reporter tag like biotin directly to the probe.[6][12]

The Amine Conjugation Handle

The primary amine provides a robust and reliable point of attachment for a wide variety of ligands, particularly those containing a carboxylic acid.

-

Amide Coupling: The amine readily reacts with an activated carboxylic acid (e.g., an NHS ester) or directly with a carboxylic acid using standard peptide coupling reagents (like HATU or HBTU) to form a highly stable amide bond.[6][13] This is one of the most common and reliable methods for conjugating small molecules.

Synthetic Strategy and Methodology

The synthesis of a trifunctional diazirine-alkyne-amine linker requires a multi-step approach that carefully orchestrates the introduction and potential protection of each functional group. A concise and high-yielding route is highly desirable to make these valuable tools more accessible.[14]

The following strategy outlines an efficient, four-step synthesis of a minimalist aliphatic linker, adapted from methodologies reported in the literature.[1][14] This route begins with a ketone precursor and sequentially introduces the diazirine, converts a hydroxyl group to an azide, and finally reduces the azide to the desired primary amine.

Caption: General workflow for the synthesis of the linker.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine.[1][14]

Caution: Reactions should be performed in a well-ventilated fume hood. Diazirine-containing compounds can be sensitive; protect them from excessive light and heat.[14]

Step 1: Synthesis of 3-(But-3-yn-1-yl)-3-(3-hydroxypropyl)-3H-diazirine (Diazirine-Alcohol)

-

Diaziridine Formation: To a solution of the starting ketone (hept-6-yn-4-one-1-ol) in methanol, add a 7N solution of ammonia in methanol. Cool the mixture to 0 °C. Add hydroxylamine-O-sulfonic acid portion-wise while maintaining the temperature. Allow the reaction to warm to room temperature and stir overnight.

-

Oxidation to Diazirine: After removing the solvent under reduced pressure, dissolve the crude diaziridine intermediate in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as freshly prepared silver(I) oxide (Ag₂O) or iodine in the presence of triethylamine, and stir the reaction at room temperature.[15] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the diazirine-alcohol as a clear oil.

Step 2: Synthesis of 3-(But-3-yn-1-yl)-3-(3-iodopropyl)-3H-diazirine (Diazirine-Iodide)

-

Reaction Setup: Dissolve triphenylphosphine (PPh₃) and imidazole in anhydrous DCM at 0 °C under a nitrogen atmosphere. Add iodine (I₂) and stir for 5-10 minutes until the solution is homogeneous.

-

Iodination: Slowly add a solution of the diazirine-alcohol from Step 1 in DCM to the reaction mixture. Allow the reaction to proceed for several hours, protecting it from light.[14]

-

Workup and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After concentration, purify the product by flash chromatography to obtain the diazirine-iodide.[14]

Step 3: Synthesis of 3-(3-Azidopropyl)-3-(but-3-yn-1-yl)-3H-diazirine (Diazirine-Azide)

-

Azide Displacement: Dissolve the diazirine-iodide from Step 2 in dimethylformamide (DMF). Add sodium azide (NaN₃) to the solution.

-

Reaction: Heat the reaction mixture (e.g., to 70 °C) and stir in the dark for several hours until TLC indicates complete conversion of the starting material.[14]

-

Isolation: After completion, concentrate the reaction mixture. The crude diazirine-azide is often used directly in the next step without extensive purification.[14]

Step 4: Synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine (Final Product)

-

Staudinger Reduction: Dissolve the crude diazirine-azide from Step 3 in a mixture of tetrahydrofuran (THF) and water. Add triphenylphosphine (PPh₃) and stir the reaction at room temperature overnight.[1][14]

-

Workup and Purification: Dilute the reaction with ethyl acetate and perform an acidic extraction with 1 M HCl. Neutralize the aqueous layer with 2 M NaOH and then extract the product back into ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final trifunctional amine linker.[1][14]

Quantitative Data and Characterization

The success of the synthesis is validated by the yield at each step and thorough characterization of the final product using mass spectrometry and NMR spectroscopy.

| Step | Product | Typical Yield (%) | Key Characterization Data |

| 1 | Diazirine-Alcohol | ~25-30% | ¹H NMR, ¹³C NMR, HRMS |

| 2 | Diazirine-Iodide | ~80-85% | ¹H NMR, ¹³C NMR, HRMS |

| 3-4 | Diazirine-Amine (over 2 steps) | ~70-75% | ¹H NMR: Signals corresponding to alkyne, alkyl chain protons. ¹³C NMR: Signals for diazirine carbon, alkyne carbons. HRMS (ESI): Calculated and found m/z for [M+H]⁺. |

Yields are representative and can vary based on reaction scale and purification efficiency. Data is compiled based on similar syntheses reported in the literature.[1][14]

Application in a Photoaffinity Labeling Workflow

The synthesized linker is not an end in itself but a tool for discovery. Its application in identifying protein targets for a small molecule ligand follows a well-defined workflow.

Caption: Workflow for a typical photoaffinity labeling experiment.

-

Probe Synthesis: The amine linker is coupled to a ligand of interest that has a carboxylic acid handle, forming a stable photoaffinity probe.[13]

-

Incubation: The probe is incubated with a biological sample (e.g., live cells, cell lysate) to allow it to bind to its target protein(s).[7]

-

Photo-Cross-linking: The sample is irradiated with UV light (~365 nm), activating the diazirine and forming a covalent bond between the probe and the target protein.[7][13][16]

-

Lysis and Tagging: If performed on live cells, the cells are lysed. The resulting proteome, containing the cross-linked complex, is then treated with an azide-functionalized reporter tag (e.g., azide-biotin) under click chemistry conditions.[8]

-

Enrichment and Identification: The now-biotinylated protein complexes are enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are then digested and identified using liquid chromatography-mass spectrometry (LC-MS/MS).[8][13]

Conclusion

Trifunctional diazirine-alkyne-amine linkers are indispensable reagents in modern chemical biology. Their elegant design integrates a photoactivatable cross-linking group, a bioorthogonal handle for downstream detection, and a versatile point of attachment into a single, compact scaffold. The synthetic route detailed in this guide provides a reliable and efficient pathway to these powerful molecules. By enabling the precise identification of small-molecule-protein interactions within a native biological context, these linkers will continue to drive innovation in drug discovery, proteomics, and our fundamental understanding of cellular mechanisms.

References

- Bakkum, T., van der Vliet, M., van den Berg, R. J., Leurs, R., & Geurink, P. P. (2020). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega, 5(2), 1031–1040.

-

Musolino, S. F., Pei, Z., Bi, L., & Wulff, J. E. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science, 12(35), 11765–11776. [Link]

-

Reddy, P. V. N., & Swamy, K. C. K. (2012). Synthesis of Trifunctional Bis-azide Photoaffinity Probe. Synthetic Communications, 42(15), 2268–2275. [Link]

- Vreulz, B., De Crozals, D., & Cecioni, S. (2025).

-

MacKinnon, A. L., & Taunton, J. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 125–138. [Link]

-

Chehade, K. A. H., Kiegiel, K., Isaacs, R. J., Pickett, J. S., & Distefano, M. D. (2000). Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. The Journal of Organic Chemistry, 65(12), 3619–3627. [Link]

-

Aboelella, N. S., & Gormley, A. J. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 27(19), 6543. [Link]

-

Ugur, A., & Lee, H. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]

-

Smith, T. E., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Medicinal Chemistry. [Link]

-

Thompson, A. J., Lummis, S. C. R., & Lochner, M. (2012). Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor. Bioorganic & Medicinal Chemistry Letters, 22(1), 475–478. [Link]

-

AxisPharm. (n.d.). Diazirine Linkers. AxisPharm. [Link]

-

Shigdel, U. K., Zhang, Y., & He, C. (2008). Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. Angewandte Chemie International Edition, 47(1), 90–93. [Link]

-

Ugur, A., & Lee, H. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]

-

Kumar, P., & Govindaraju, T. (2013). Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes. Chemistry – An Asian Journal, 8(8), 1709–1713. [Link]

-

Covey, D. F., et al. (2020). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Biological Chemistry. [Link]

-

Covey, D. F., et al. (2020). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Biological Chemistry, 295(40), 13865–13877. [Link]

-

Parker, C. G., & Histen, G. (2022). Labeling preferences of diazirines with protein biomolecules. Nature Chemical Biology, 18(11), 1239–1247. [Link]

-

Histen, G., & Parker, C. G. (2024). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. [Link]

-

Radford, S. E., & Ashcroft, A. E. (2008). Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. Chemical Communications. [Link]

-

Li, Z., et al. (2013). Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers and Their Incorporation into Kinase Inhibitors for Cell- and Tissue-Based Proteome Profiling. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]

- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Alkyne-diazirine-amine for photoaffinity labeling basics

An In-Depth Technical Guide to Alkyne-Diazirine-Amine Probes for Photoaffinity Labeling

Authored by a Senior Application Scientist

Foreword: Beyond the Protocol

In the intricate dance of molecular recognition that underpins all biological processes, identifying the specific protein partners of a bioactive small molecule is a paramount challenge in drug discovery and chemical biology. Photoaffinity labeling (PAL) has emerged as a powerful strategy to illuminate these interactions by forging a permanent, light-induced covalent bond between a small molecule "bait" and its protein "prey".[1][2] This guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of a particularly elegant tool in the PAL arsenal: the trifunctional alkyne-diazirine-amine probe. We will deconstruct its design, explore the causality behind each experimental choice, and provide a robust framework for its application, empowering researchers to confidently navigate the complexities of target identification.

Anatomy of a Trifunctional Probe: The Molecular Swiss Army Knife

The power of the alkyne-diazirine-amine scaffold lies in its modularity, where three distinct chemical motifs are consolidated into a compact, versatile building block. Each component serves a unique and indispensable purpose, transforming a transient, non-covalent binding event into a detectable and identifiable signal.

-

The Diazirine: A Compact, Photoreactive Warhead The diazirine is a three-membered ring containing one carbon and two nitrogen atoms.[3] Upon irradiation with long-wave UV light (typically 350-365 nm), it ejects a molecule of nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[4][5] This carbene can then rapidly and indiscriminately insert into nearby C-H or X-H bonds (where X is a heteroatom) of an interacting protein, forming a stable covalent linkage.[3][6]

The diazirine's key advantages over other photophores (e.g., aryl azides, benzophenones) are its small size, which minimizes perturbation to the parent ligand's bioactivity, and its relative stability in the dark, reducing the risk of premature reaction.[2][7] Furthermore, activation with less energetic long-wave UV light helps to preserve the integrity of sensitive biological samples.[7] A potential side reaction during photolysis is isomerization to a linear diazo intermediate, which can lead to off-target labeling.[8][9] The use of trifluoromethyl-substituted diazirines can mitigate this by destabilizing the diazo form, ensuring the carbene reaction predominates.[10]

-

The Alkyne: A Bioorthogonal Handle for "Click" Chemistry The terminal alkyne group is the probe's bioorthogonal handle. The term "bioorthogonal" signifies that the group is chemically inert within a complex biological system, reacting only with its specific partner.[11] This allows for a powerful two-step labeling strategy.[12] First, the small, minimally-disruptive probe is used for the in-cell or in-lysate crosslinking. Second, after the covalent bond to the target protein is formed, a reporter tag (like biotin for enrichment or a fluorophore for imaging) is attached via the alkyne handle.[13] This is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This post-labeling conjugation strategy is a critical design choice, as it avoids the use of bulky reporter-modified probes during the initial, sterically sensitive binding and crosslinking event.

-

The Amine: A Versatile Attachment Point The amine group provides a versatile point of attachment, allowing the alkyne-diazirine core to be readily coupled to a wide variety of small molecules, ligands, or pharmacophores. Typically, this is achieved through standard amide bond formation with a carboxylic acid on the molecule of interest. This modularity, enabled by connectivity groups like amines or carboxylic acids, allows for the streamlined synthesis of a panel of probes from a single trifunctional building block, facilitating the optimization of probe design for any given target.[15]

The Experimental Workflow: A Self-Validating System

A successful photoaffinity labeling experiment is a rigorously controlled process designed to unambiguously identify specific protein-ligand interactions. The following protocol outlines the key stages, emphasizing the scientific rationale behind each step.

Detailed Step-by-Step Methodology

Step 1: Probe Incubation

-

Action: Treat live cells, or cell lysate, with the alkyne-diazirine-amine probe.[1][16]

-

Causality: This allows the probe, which mimics the parent ligand, to diffuse into its native cellular environment and bind non-covalently to its specific protein targets. The choice of probe concentration is critical and should be determined empirically, often guided by the known affinity of the parent compound. Incubation time (e.g., 1-4 hours) should be sufficient to allow for binding equilibrium to be reached.

Step 2: UV Irradiation

-

Action: Irradiate the sample with long-wave UV light (350-365 nm) for a defined period (e.g., 15-30 minutes).[16][17] For cellular experiments, this is performed on ice to minimize UV-induced cellular stress and damage.

-

Causality: The UV energy specifically activates the diazirine moiety, triggering the formation of the reactive carbene. Because the carbene is extremely short-lived, it reacts almost instantaneously with molecules in its immediate vicinity. For a probe residing in the binding pocket of a target protein, this results in a high probability of covalent crosslinking to the protein itself, permanently "trapping" the interaction.

Step 3: Cell Lysis and Proteome Preparation

-

Action: If the experiment was performed in live cells, they are now harvested and lysed using appropriate buffers containing detergents and protease inhibitors. The total protein concentration is then quantified.

-

Causality: This step releases the cellular proteins, including the now covalently-labeled targets, into a soluble mixture (the lysate) that is amenable to biochemical manipulation. Protease inhibitors are essential to prevent the degradation of the targets.

Step 4: Bioorthogonal "Click" Conjugation

-

Action: The cell lysate is treated with the components for a CuAAC reaction: an azide-functionalized biotin tag, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate) to maintain copper in its active +1 state, and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the catalyst and protect proteins.[18][19]

-

Causality: The alkyne handle on the probe reacts specifically with the azide-biotin, forming a stable triazole linkage. This step attaches the indispensable biotin "hook" to every protein that was successfully crosslinked by the probe in the previous step.

Step 5: Enrichment of Labeled Proteins

-

Action: The biotinylated lysate is incubated with streptavidin-conjugated agarose or magnetic beads.[12][16]

-

Causality: The extremely high affinity of the biotin-streptavidin interaction (one of the strongest known non-covalent interactions) is leveraged to selectively capture the probe-labeled proteins, pulling them out of the complex proteome. This is followed by extensive washing of the beads to remove the vast excess of unlabeled, non-specifically bound proteins. This enrichment step is crucial for detecting low-abundance targets.

Step 6: On-Bead Proteolytic Digestion

-

Action: The washed beads, with the captured proteins still bound, are treated with a protease, most commonly trypsin.

-

Causality: Trypsin cleaves the proteins into smaller peptides. Performing this digestion directly "on-bead" is an efficient method that helps to minimize sample loss and contamination. The resulting peptides are then eluted from the beads for analysis, leaving the biotin-streptavidin complex behind.

Step 7: LC-MS/MS Analysis and Target Identification

-

Action: The eluted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[20][21]

-

Causality: The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence. By searching these sequences against a protein database, the identity of the proteins from which the peptides originated can be determined.[22][23] Proteins that are consistently and significantly identified in the probe-treated sample, and which are diminished in control experiments, are considered high-confidence targets.

Scientific Integrity: The Mandate for Control Experiments

The trustworthiness of any PAL experiment hinges on a set of rigorous control experiments designed to distinguish specific, ligand-directed labeling from non-specific background interactions.

-

Competition Experiment: This is the gold standard for validating a specific interaction.[1][24] The experiment is run in parallel, with one sample receiving the probe alone and the other receiving the probe plus a significant excess (e.g., 50-100 fold) of the original, unmodified parent compound.[25] The parent compound will compete with the probe for the specific binding site. Consequently, a true target will show a dramatically reduced labeling signal in the competed sample.

-

No UV Irradiation Control: A sample is incubated with the probe but is not exposed to UV light. This control ensures that the covalent labeling is strictly light-dependent and not due to any intrinsic reactivity of the probe.[1]

-

Negative Control Probe: A structurally similar but biologically inactive version of the probe is used.[26] Proteins that are labeled by this inactive probe are likely non-specific interactors and can be filtered out during data analysis.

Quantitative Data Presentation

Quantitative proteomics techniques, such as SILAC or TMT, are often integrated into the workflow to provide a ratiometric readout of protein enrichment.[24][27] This allows for a more precise determination of labeling efficiency and the degree of competition.

Table 1: Representative Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Probe Concentration | 0.1 - 10 µM | Should be optimized based on parent compound affinity and cell permeability. |

| Competitor Excess | 50-100x | Ensures saturation of specific binding sites to outcompete the probe. |

| UV Wavelength | 350 - 365 nm | Optimal for diazirine activation while minimizing biological damage.[4] |

| Irradiation Time | 15 - 30 min | Balances efficient crosslinking with minimizing sample degradation. |

| Incubation Temp. | 4°C (lysate) or 37°C (cells) | Physiological temperature for live cells; cold for lysates to preserve protein stability. |

| Lysis Buffer | RIPA or similar, with protease inhibitors | Ensures efficient protein solubilization while preventing degradation. |

Table 2: Example Quantitative Proteomics Output

| Protein ID | Ratio (Probe / Control) | Ratio (Probe+Competitor / Probe) | Confidence Score | Annotation |

| P12345 | 15.8 | 0.12 | 99.8 | High-Confidence Target |

| Q67890 | 12.1 | 0.95 | 99.5 | Non-specific binder |

| P54321 | 2.5 | 0.88 | 98.0 | Non-specific binder |

| R11223 | 21.3 | 0.08 | 99.9 | High-Confidence Target |

In this example, proteins P12345 and R11223 are considered high-confidence targets because they are highly enriched by the probe and this enrichment is significantly reduced in the presence of the competitor.

Conclusion and Future Outlook

The alkyne-diazirine-amine trifunctional probe is a testament to the power of chemical biology to create elegant solutions for complex biological questions. Its modular design simplifies probe synthesis, while the combination of highly efficient photo-crosslinking and bioorthogonal chemistry provides a robust and reliable workflow for identifying protein targets in their native environment. By adhering to the principles of rational probe design and incorporating rigorous controls, researchers can leverage this technology to deorphanize novel bioactive compounds, validate drug targets, and map the intricate networks of protein-ligand interactions that govern cellular life.

References

-

ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method. Retrieved from [Link]

-

Dubinsky, L., et al. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology. Retrieved from [Link]

-

MDPI. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. Retrieved from [Link]

-

ACS Publications. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology. Retrieved from [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]

-

ACS Publications. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Journal of Proteome Research. Retrieved from [Link]

-

PubMed. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Retrieved from [Link]

-

Boyd, S. L., & Raines, R. T. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society. Retrieved from [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]

-

PubMed. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Retrieved from [Link]

-

ResearchGate. (2011). Diazirine based photoaffinity labeling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A simple photo-affinity labeling protocol. Chemical Communications. Retrieved from [Link]

-

Feltes, M., et al. (2019). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of Lipid Research. Retrieved from [Link]

-

Kalk, A., et al. (2004). Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Springer. (2015). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Retrieved from [Link]

-

PubMed. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. Retrieved from [Link]

-

ACS Publications. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega. Retrieved from [Link]

-

Lamos, S. M., et al. (2007). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. Retrieved from [Link]

-

CHIMIA. (n.d.). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. Retrieved from [Link]

-

PubMed. (2002). Trifunctional chemical probes for the consolidated detection and identification of enzyme activities from complex proteomes. Molecular & Cellular Proteomics. Retrieved from [Link]

-

PubMed. (2024). The diazirine-mediated photo-crosslinking of collagen improves biomaterial mechanical properties and cellular interactions. Acta Biomaterialia. Retrieved from [Link]

-

Wiley Online Library. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews. Retrieved from [Link]

-

Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome Science. Retrieved from [Link]

-

Springer Nature. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]

-

Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Retrieved from [Link]

-

Parker, C. G., et al. (2024). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. ACS Central Science. Retrieved from [Link]

-

ACS Publications. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis and Characterization of Diazirine Alkyne. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

eScholarship.org. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Retrieved from [Link]

-

Portland Press. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal. Retrieved from [Link]

-

Semantic Scholar. (2014). diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Retrieved from [Link]

-

eLife. (2016). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. Retrieved from [Link]

-

ACS Publications. (n.d.). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Retrieved from [Link]

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. enamine.net [enamine.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bachem.com [bachem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 25. portlandpress.com [portlandpress.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifunctional Linchpin: A Technical Guide to 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine for Advanced Chemical Biology

Abstract

In the intricate landscape of chemical biology and drug discovery, the precise identification of a small molecule's biological targets is paramount. This process, often a significant bottleneck, underpins our understanding of drug efficacy, mechanism of action, and potential off-target effects. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient molecular interactions. This guide provides an in-depth technical overview of a versatile and powerful tool in the PAL arsenal: the trifunctional chemical probe building block, 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine. We will dissect its chemical architecture, provide a detailed synthetic strategy, and present comprehensive protocols for its application in state-of-the-art target identification workflows.

Introduction: The Challenge of Target Deconvolution

The advent of high-throughput and phenotypic screening has revolutionized drug discovery, yielding a wealth of bioactive small molecules. However, the therapeutic potential of these hits can only be realized once their molecular targets are identified and validated. Traditional affinity-based methods, while useful, can struggle to capture low-affinity or transient interactions, which are often physiologically relevant.

Photoaffinity labeling offers a robust solution by forging a covalent bond between a small-molecule probe and its interacting protein partner upon photoactivation.[1] This technique relies on the judicious design of chemical probes that incorporate three key features: a recognition element that mimics the bioactive molecule, a photoreactive group that initiates covalent bond formation, and a reporter handle for downstream detection and enrichment.[1] The subject of this guide, this compound, is a trifunctional building block that elegantly provides two of these essential components in a compact and synthetically accessible scaffold.[2]

Molecular Architecture and Functionality

The power of this compound lies in its three strategically positioned functional groups, each with a distinct role in the target identification workflow.

-

Primary Amine (-NH₂): This group serves as the primary synthetic handle . It provides a nucleophilic site for facile conjugation to a bioactive ligand, pharmacophore, or lead compound. This is typically achieved through amide bond formation with a carboxylic acid on the molecule of interest, a robust and well-established reaction in medicinal chemistry.

-

3H-Diazirine: This strained three-membered ring is the photoreactive warhead . Upon irradiation with UV light (typically around 350-365 nm), it extrudes nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[3][4] This carbene can then non-specifically insert into nearby C-H, N-H, or O-H bonds of the target protein, forming a stable covalent linkage.[4] Diazirines are favored over other photolabels due to their small size, which minimizes perturbation of the parent molecule's bioactivity, and their relative stability in the dark.[3][5]

-

Terminal Alkyne (C≡CH): The alkyne group is the bioorthogonal reporter handle . Its presence allows for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1] After photocrosslinking, the alkyne-tagged protein can be conjugated to a variety of azide-containing reporter molecules, such as biotin for affinity purification or a fluorophore for visualization.[2]

The interplay of these three functionalities is what makes this building block a linchpin in modern chemical proteomics.

Synthesis of the Trifunctional Building Block

The synthesis of this compound can be achieved through a multi-step sequence starting from a suitable ketone precursor. The following is a representative synthetic route based on established methods for aliphatic diazirine formation.[5][6]

Synthetic Scheme Overview

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Diaziridination of the Ketone Precursor

-

In a sealed tube, dissolve the starting ketone (e.g., N-(4-(but-3-yn-1-yl)-4-oxobutyl)acetamide) in liquid ammonia or a concentrated solution of ammonia in methanol at -78 °C.

-

Slowly add hydroxylamine-O-sulfonic acid (HOSA) in portions while maintaining the low temperature.

-

Seal the tube and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully vent the ammonia and concentrate the reaction mixture under reduced pressure to yield the crude diaziridine intermediate.

Causality Insights: The reaction of the ketone with ammonia forms an imine in situ, which is then attacked by HOSA to form an intermediate that cyclizes to the diaziridine. Liquid ammonia serves as both a reactant and a solvent, and the low temperature is crucial for its handling.

Step 2: Oxidation to the Diazirine

-

Dissolve the crude diaziridine from the previous step in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add an oxidizing agent. Common choices include a solution of iodine in the presence of a base like triethylamine (TEA), or silver(I) oxide (Ag₂O). Alternatively, a one-pot method using potassium hydroxide (KOH) in liquid ammonia under air can be employed for simultaneous oxidation.[6]

-

Stir the reaction at room temperature, protected from light, until the diaziridine is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by quenching any excess oxidant and purify the resulting protected diazirine by flash column chromatography.

Causality Insights: The oxidation removes two hydrogen atoms from the diaziridine ring to form the N=N double bond of the diazirine. The choice of oxidant can depend on the substrate's functional group tolerance. Protecting the reaction from light is important as diazirines are photolabile.

Step 3: Deprotection of the Amine

-

Dissolve the purified, protected diazirine in a suitable solvent system (e.g., methanol and aqueous hydrochloric acid).

-

Heat the reaction mixture to reflux for several hours until the protecting group (e.g., acetyl) is cleaved.

-

Cool the reaction and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product into an organic solvent, dry, and concentrate to yield the final product, this compound.

Causality Insights: Acidic hydrolysis is a standard method for cleaving amide protecting groups. The final product is often stored as a salt (e.g., hydrochloride) to improve stability.[7]

Experimental Workflow for Target Identification

The following section outlines a comprehensive workflow for utilizing this compound to identify the protein targets of a bioactive small molecule.

Caption: A complete workflow for target identification using the trifunctional probe.

Protocol 1: Probe Synthesis via Amide Coupling

-

Dissolve the bioactive small molecule containing a carboxylic acid (1 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM).

-

Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2 eq.).

-

Stir for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.2 eq.) in the same solvent.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with an organic solvent, wash with aqueous solutions to remove excess reagents, and purify the final photoaffinity probe by flash chromatography or preparative HPLC.

Protocol 2: Photoaffinity Labeling in Live Cells

-

Culture cells to the desired confluency.

-

Treat the cells with the photoaffinity probe at a predetermined optimal concentration. Include a control group treated with vehicle (e.g., DMSO) and a competition control with an excess of the parent bioactive molecule.

-

Incubate for a time sufficient for the probe to engage its target.

-

Irradiate the cells with UV light (365 nm) on ice for 5-15 minutes.

-

Harvest the cells and proceed to cell lysis.

Self-Validating System: The inclusion of a competition control is critical. A genuine target will show reduced labeling in the presence of excess unlabeled ligand.

Protocol 3: Click Chemistry and Target Enrichment

-

Lyse the cells in a buffer containing protease inhibitors.

-

To the cell lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

-

Azide-biotin conjugate

-

Copper(II) sulfate (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

-

A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)

-

-

Incubate the reaction for 1-2 hours at room temperature.

-

Add pre-washed streptavidin-functionalized beads to the lysate and incubate for 1-2 hours to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

Protocol 4: Target Identification by Mass Spectrometry

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Visualize the proteins (e.g., by Coomassie or silver staining). Bands that are present in the probe-treated sample but absent or reduced in the control lanes are potential targets.

-

Excise the bands of interest and subject them to in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins by searching the acquired tandem mass spectra against a protein database.

Data Presentation and Interpretation

Quantitative data from proteomic experiments should be presented clearly to facilitate interpretation.

| Protein ID | Fold Enrichment (Probe/Control) | p-value | Competition Ratio | Notes |

| Target X | 15.2 | < 0.001 | 0.15 | Strong candidate |

| Protein Y | 3.5 | 0.04 | 0.85 | Potential off-target |

| Protein Z | 1.2 | 0.45 | 0.95 | Non-specific binder |

-

Fold Enrichment: Ratio of protein abundance in the probe-treated sample versus the vehicle control.

-

p-value: Statistical significance of the enrichment.

-

Competition Ratio: Ratio of protein abundance in the competition sample versus the probe-only sample. A low ratio indicates specific binding.

Conclusion

This compound is a powerful and versatile building block for the synthesis of photoaffinity probes. Its trifunctional nature streamlines the creation of sophisticated tools for chemical biology. By understanding its chemical properties and applying the robust workflows detailed in this guide, researchers can effectively illuminate the complex networks of protein-small molecule interactions, thereby accelerating the pace of drug discovery and fundamental biological research.

References

-

Blex, C., et al. (2017). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ASSAY and Drug Development Technologies, 15(8), 349-361. [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, R. A., & Knowles, J. R. (1973). Diazirines. II. Synthesis and properties of small functionalized diazirine molecules. Observations on the reaction of a diaziridine with the iodine-iodide ion system. Journal of the American Chemical Society, 95(15), 5072–5073. [Link]

-

Ibert, Q., et al. (2021). One-Pot Synthesis of Diazirines and 15N2-Diazirines from Ketones, Aldehydes and Derivatives: Development and Mechanistic Insight. Advanced Synthesis & Catalysis, 363(18), 4390-4398. [Link]

-

Hashimoto, Y., et al. (2018). Development of diazirine–alkyne tag for protein–ligand interaction analysis with photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters, 28(14), 2465-2468. [Link]

-

Wang, L., et al. (2018). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 23(11), 2843. [Link]

-

Wulff, J. E. (2020). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry–A European Journal, 26(48), 10846-10866. [Link]

- Perera, G. (2015).

-

Cziegler, C., et al. (2023). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR-Spectroscopy. Chemistry–A European Journal, e202302830. [Link]

-

Wikipedia. (n.d.). Diazirine. Retrieved from [Link]

-

Miller, J. J., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Nature, 608(7923), 594-600. [Link]

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifunctional Probe Building Blocks [sigmaaldrich.com]

- 3. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazirine - Wikipedia [en.wikipedia.org]

- 5. The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Stability and Storage of Amino Diazirine Alkyne Probes

For researchers, scientists, and drug development professionals embarking on photo-affinity labeling (PAL) experiments, the integrity of their chemical probes is paramount to the success and reproducibility of their findings. Among the diverse arsenal of photo-crosslinkers, amino diazirine alkyne probes have emerged as powerful tools for elucidating molecular interactions within complex biological systems. Their compact size and efficient photoactivation make them ideal for minimizing perturbations to parent molecules.[1] However, the very reactivity that makes these probes invaluable also renders them susceptible to degradation if not handled and stored with meticulous care.

This in-depth technical guide provides a comprehensive overview of the core principles governing the stability and storage of amino diazirine alkyne probes. Moving beyond a simple recitation of protocols, this guide delves into the underlying chemical causality, empowering researchers to make informed decisions that safeguard the integrity of their experiments.

The Chemical Foundation of Amino Diazirine Alkyne Probes: A Duality of Stability and Reactivity

Amino diazirine alkyne probes are trifunctional molecules meticulously designed for modern chemical biology applications.[2] Their architecture consists of three key components:

-

An amino group (or a derivative like an NHS-ester) for conjugation to a molecule of interest.

-

A diazirine moiety , a three-membered ring containing two nitrogen atoms, which serves as the photo-activatable crosslinking warhead.

-

An alkyne handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment.[3]

The diazirine ring is the linchpin of the probe's functionality and its primary point of vulnerability. While generally stable under typical laboratory conditions, it is a high-energy motif that can be triggered by specific stimuli to release dinitrogen gas and generate a highly reactive carbene intermediate.[4][5] This carbene then rapidly and indiscriminately inserts into nearby C-H, N-H, and O-H bonds, forging a covalent link between the probe and its interacting partners.[3]

It is this controlled explosion of reactivity upon UV irradiation that provides the temporal and spatial resolution characteristic of photo-affinity labeling. However, understanding the factors that can inadvertently trigger or degrade the diazirine moiety is crucial for experimental success.

Factors Influencing the Stability of Amino Diazirine Alkyne Probes

The stability of these probes is not absolute but rather a dynamic interplay of several environmental and structural factors. A thorough understanding of these variables is the first line of defense against probe degradation.

Light Exposure: The Double-Edged Sword

The defining characteristic of diazirine probes is their photosensitivity. While UV light is the intended trigger for activation, prolonged exposure to ambient laboratory light, especially high-energy wavelengths, can lead to premature degradation.

-

UV Activation: The optimal wavelength for activating most diazirine probes is in the long-wave UV range, typically between 350-370 nm.[5][6] This wavelength is chosen to minimize damage to biological macromolecules like proteins and nucleic acids.[3]

-